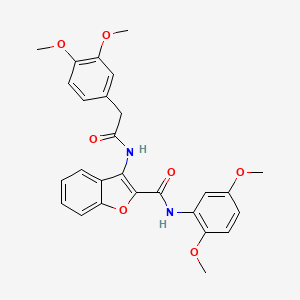

N-(2,5-dimethoxyphenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-3-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O7/c1-32-17-10-12-21(33-2)19(15-17)28-27(31)26-25(18-7-5-6-8-20(18)36-26)29-24(30)14-16-9-11-22(34-3)23(13-16)35-4/h5-13,15H,14H2,1-4H3,(H,28,31)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFFCBQXAAEURC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(2,5-dimethoxyphenyl)-3-(2-(3,4-dimethoxyphenyl)acetamido)benzofuran-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and research findings.

Chemical Formula

- Molecular Formula: C20H25N1O5

- Molecular Weight: 359.4 g/mol

Structural Features

The compound features a benzofuran core with multiple methoxy groups, which may influence its biological properties. The presence of the acetamido group and the dimethoxyphenyl substituents are significant for its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs demonstrate effective antibacterial activity against various strains of bacteria, including E. coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these compounds can range from 0.23 to 0.70 mg/mL, indicating potent activity against specific pathogens .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor interaction. For example, docking studies have revealed that certain derivatives form hydrogen bonds with key residues in bacterial enzymes, such as MurB in E. coli, which is crucial for peptidoglycan synthesis . This interaction stabilizes the enzyme-inhibitor complex and inhibits bacterial growth.

Antiviral Activity

Preliminary studies suggest potential antiviral properties for compounds in this class. N-Heterocycles similar to the compound of interest have shown activity against various viruses, including hepatitis C and influenza strains. The exact mechanisms are still under investigation but may involve interference with viral replication processes .

Case Studies

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the benzofuran ring.

- Introduction of methoxy groups via methylation.

- Acetamido substitution through acylation reactions.

Optimization of reaction conditions is crucial to enhance yield and purity during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.